![molecular formula C24H29OP B12872222 2'-(Cyclohex-1-en-1-yl(cyclohexyl)phosphino)-[1,1'-biphenyl]-4-ol](/img/structure/B12872222.png)
2'-(Cyclohex-1-en-1-yl(cyclohexyl)phosphino)-[1,1'-biphenyl]-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-(Cyclohex-1-en-1-yl(cyclohexyl)phosphino)-[1,1’-biphenyl]-4-ol is a complex organic compound that features a biphenyl backbone with a phosphino group and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(Cyclohex-1-en-1-yl(cyclohexyl)phosphino)-[1,1’-biphenyl]-4-ol typically involves multiple steps, starting with the preparation of the biphenyl backbone. The phosphino group is introduced through a phosphination reaction, while the hydroxyl group is added via a hydroxylation reaction. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2’-(Cyclohex-1-en-1-yl(cyclohexyl)phosphino)-[1,1’-biphenyl]-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The phosphino group can be reduced to form a phosphine.
Substitution: The biphenyl backbone can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various electrophiles or nucleophiles. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the phosphino group may produce a phosphine.
Applications De Recherche Scientifique
2’-(Cyclohex-1-en-1-yl(cyclohexyl)phosphino)-[1,1’-biphenyl]-4-ol has several scientific research applications:
Chemistry: It can be used as a ligand in coordination chemistry and catalysis.
Biology: Its unique structural properties make it a potential candidate for studying protein-ligand interactions.
Medicine: It may have potential therapeutic applications due to its ability to interact with biological molecules.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 2’-(Cyclohex-1-en-1-yl(cyclohexyl)phosphino)-[1,1’-biphenyl]-4-ol exerts its effects involves its interaction with specific molecular targets. The phosphino group can coordinate with metal ions, while the hydroxyl group can form hydrogen bonds with other molecules. These interactions can influence various biochemical pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1-Cyclohexenyl)cyclohexanone
- 2-(Cyclohex-1-en-1-yl)acetic acid
- Pyrrolidine, 1-(1-cyclohexen-1-yl)-
- Ethanone, 1-(1-cyclohexen-1-yl)-
Uniqueness
2’-(Cyclohex-1-en-1-yl(cyclohexyl)phosphino)-[1,1’-biphenyl]-4-ol is unique due to its combination of a biphenyl backbone, a phosphino group, and a hydroxyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C24H29OP |
|---|---|
Poids moléculaire |
364.5 g/mol |
Nom IUPAC |
4-[2-[cyclohexen-1-yl(cyclohexyl)phosphanyl]phenyl]phenol |
InChI |
InChI=1S/C24H29OP/c25-20-17-15-19(16-18-20)23-13-7-8-14-24(23)26(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h7-9,13-18,22,25H,1-6,10-12H2 |
Clé InChI |
NFMPEEQHUNXMHC-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)P(C2=CCCCC2)C3=CC=CC=C3C4=CC=C(C=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



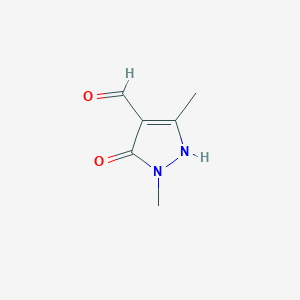
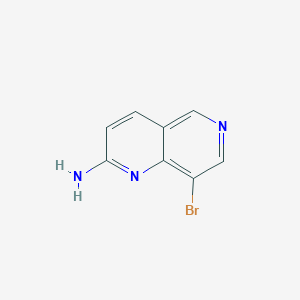
![4-Iodobenzo[d]oxazol-2(3H)-one](/img/structure/B12872157.png)

![4-[(4E)-4-[(1Z)-1-(3-ethyl-1,3-benzothiazol-2-ylidene)propan-2-ylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonic acid](/img/structure/B12872173.png)
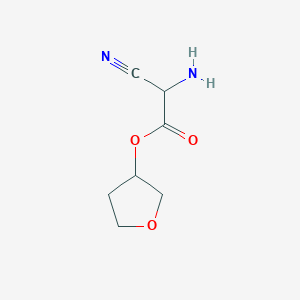
![3-(benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one](/img/structure/B12872187.png)
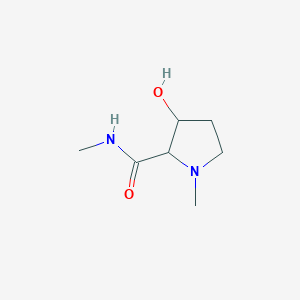
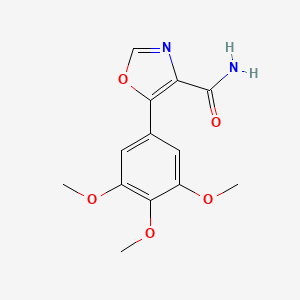
![1-[4-amino-5-(3,4-dimethoxyphenyl)-2-methyl-1H-pyrrol-3-yl]ethanone](/img/structure/B12872201.png)
![2-Ethyl-2-hydroxy-8-methoxy-2H-cyclohepta[b]furan-7(3H)-one](/img/structure/B12872204.png)
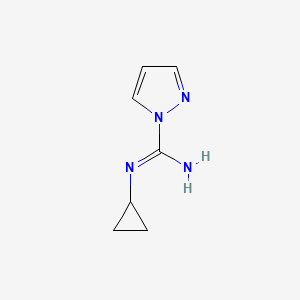
![2-(Methylthio)benzo[d]oxazole-4-carboxamide](/img/structure/B12872228.png)
